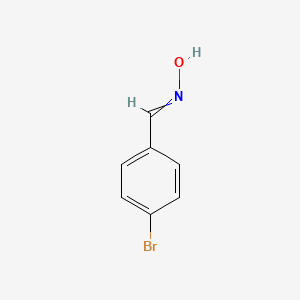

4-Bromobenzaldehyde oxime

概要

説明

4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .

Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .

化学反応の分析

Reduction Reactions

The oxime group undergoes hydrogenation to yield primary amines. This reaction typically employs catalytic hydrogenation under mild conditions:

Reaction :

-

Conditions :

-

Catalyst: 10% Pd/C or Raney nickel

-

Solvent: Ethanol or methanol

-

Pressure: 1–3 atm H₂

-

Temperature: 25–50°C

-

-

Yield : ~85–90% (estimated from analogous oxime reductions).

The mechanism involves sequential hydrogenolysis of the N–O bond followed by reduction of the imine intermediate.

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions to form heterocyclic compounds like isoxazoles. A notable example involves hypervalent iodine(III) reagents (e.g., Koser’s reagent) to generate nitrile oxide intermediates:

Reaction :

\text{this compound} \xrightarrow[\text{PhI(OAc)_2}]{\text{CH}_3\text{CN}} \text{Nitrile oxide} \xrightarrow{\text{Enaminone}} \text{Isoxazole derivative}

| Parameter | Details |

|---|---|

| Reagent | Koser’s reagent (hydroxy(tosyloxy)iodobenzene) |

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Yield | 87% (reported for analogous reaction) |

This method enables regioselective synthesis of 3,5-disubstituted isoxazoles, valuable in medicinal chemistry .

Acid-Catalyzed Rearrangements

Under acidic conditions, the oxime undergoes Beckmann rearrangement to form nitriles:

Reaction :

-

Conditions :

-

Acid: Concentrated H₂SO₄ or PCl₅

-

Temperature: 80–100°C

-

-

Mechanism : Protonation of the hydroxyl group followed by migration of the aryl group to the adjacent nitrogen, resulting in nitrile formation.

Nucleophilic Substitution

The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution, while the oxime group directs reactivity:

Example Reaction : Chlorination

| Positional Selectivity | Directing Group Influence |

|---|---|

| Meta to bromine | Oxime acts as a para-directing group |

This reactivity is leveraged to synthesize polysubstituted aromatic compounds.

Comparative Reactivity

The table below contrasts this compound with related compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 4-Chlorobenzaldehyde oxime | Faster nucleophilic substitution due to smaller Cl | Lower steric hindrance |

| Benzaldehyde oxime | No halogen-driven ring activation | Reduced electrophilic substitution reactivity |

| 4-Nitrobenzaldehyde oxime | Enhanced electron deficiency | Higher propensity for reduction |

科学的研究の応用

Chemical Synthesis Applications

4-Bromobenzaldehyde oxime serves as a crucial intermediate in the synthesis of several organic compounds. Its utility in synthetic chemistry is highlighted by its roles in:

- Pharmaceuticals : It is involved in the production of various pharmaceutical agents. The oxime group allows for further modifications that can enhance biological activity or specificity.

- Agrochemicals : Similar to pharmaceuticals, derivatives of this compound are used to develop agrochemical products that can improve crop yields or pest resistance.

- Dyes and Pigments : The compound's reactivity enables its use in the synthesis of dyes and pigments, where it contributes to the color properties of the final products.

Biological Research

Research has demonstrated that this compound interacts significantly with biological systems:

- Enzyme Interaction : It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions can lead to reactivation of these enzymes from inhibition caused by organophosphate compounds, which is critical in neuropharmacology .

- Ligand Properties : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological implications.

Mechanistic Insights

The mechanism of action for this compound involves its ability to act as both a nucleophile and electrophile. This duality allows it to participate in various chemical transformations:

- Nucleophilic Substitution Reactions : The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions where it can form new carbon-nitrogen bonds .

- Oxidation and Reduction Processes : It can be oxidized to 4-bromobenzonitrile or reduced to 4-bromoaniline, showcasing its versatility as a precursor in synthetic pathways.

Case Study 1: Synthesis of Isoxazoles

A study demonstrated the use of this compound in the oxidative cycloaddition reaction with unsaturated substrates. This method produced various isoxazole derivatives efficiently, indicating its potential in developing new therapeutic agents for bacterial infections and pain relief .

Case Study 2: Neuropharmacological Applications

Research highlighted its role in reactivating inhibited acetylcholinesterase enzymes, suggesting potential applications in treating organophosphate poisoning. This underscores its importance in toxicology and pharmacology studies aimed at developing antidotes for nerve agents .

作用機序

The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .

類似化合物との比較

Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .

特性

分子式 |

C7H6BrNO |

|---|---|

分子量 |

200.03 g/mol |

IUPAC名 |

N-[(4-bromophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |

InChIキー |

UIIZGAXKZZRCBN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C=NO)Br |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。